molecular formula C10H14O4 B12091422 Phenol,2-methoxy-4-methyl-, 1-acetate

Phenol,2-methoxy-4-methyl-, 1-acetate

Cat. No.: B12091422
M. Wt: 198.22 g/mol
InChI Key: YLKUUKVEUPDOMW-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-methyl-, 1-acetate, also known as guaiacol acetate, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenol, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an acetate ester at the 1-position. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-methoxy-4-methyl-, 1-acetate can be synthesized through several methods. One common synthetic route involves the acetylation of guaiacol (2-methoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C7H8O2+(CH3CO)2OC9H10O3+CH3COOH\text{C}_7\text{H}_8\text{O}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_9\text{H}_{10}\text{O}_3 + \text{CH}_3\text{COOH} C7​H8​O2​+(CH3​CO)2​O→C9​H10​O3​+CH3​COOH

In this reaction, guaiacol reacts with acetic anhydride to form phenol, 2-methoxy-4-methyl-, 1-acetate and acetic acid .

Industrial Production Methods

Industrial production of phenol, 2-methoxy-4-methyl-, 1-acetate typically involves similar acetylation reactions but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-methyl-, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-methoxy-4-methyl-, 1-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 2-methoxy-4-methyl-, 1-acetate involves its interaction with biological molecules. The methoxy and acetate groups contribute to its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Phenol, 2-methoxy-4-methyl-, 1-acetate can be compared with other similar compounds such as:

    Phenol, 2-methoxy-, acetate: Similar structure but lacks the methyl group at the 4-position.

    Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group instead of a methyl group.

    Phenol, 2-methoxy-4-(methoxymethyl)-: Contains a methoxymethyl group instead of a methyl group

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;2-methoxy-4-methylphenol

InChI

InChI=1S/C8H10O2.C2H4O2/c1-6-3-4-7(9)8(5-6)10-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4)

InChI Key

YLKUUKVEUPDOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)OC.CC(=O)O

Origin of Product

United States

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